![molecular formula C19H32O3Sn B14274682 Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane CAS No. 163430-18-0](/img/structure/B14274682.png)
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane is an organotin compound that features a furan ring and an acrylate moiety attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with 3-(furan-2-yl)acrylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The furan ring and acrylate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Radical initiators like AIBN
- Oxidizing agents such as hydrogen peroxide
- Reducing agents like sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce simpler organotin compounds.
Scientific Research Applications
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: This compound is used in the production of polymers and other materials due to its catalytic properties
Mechanism of Action
The mechanism of action of tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane involves the formation of radical intermediates. The tin atom in the compound can donate or accept electrons, facilitating various radical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyltin oxide: Used as a catalyst and in the production of other organotin compounds.
Tributyltin chloride: Employed in organic synthesis and as a stabilizer in PVC production.
Uniqueness
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane is unique due to its specific structure, which combines a furan ring and an acrylate moiety with a tin atom. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
163430-18-0 |
|---|---|
Molecular Formula |
C19H32O3Sn |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
tributylstannyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6O3.3C4H9.Sn/c8-7(9)4-3-6-2-1-5-10-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
MITBYFOSFCHBMX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


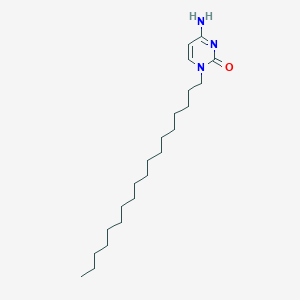
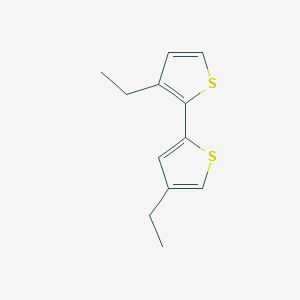
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
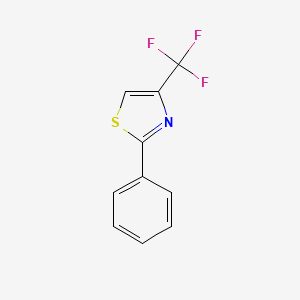
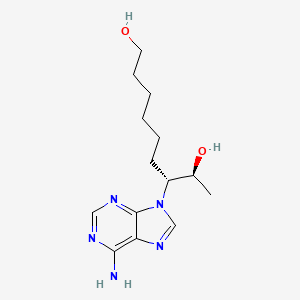
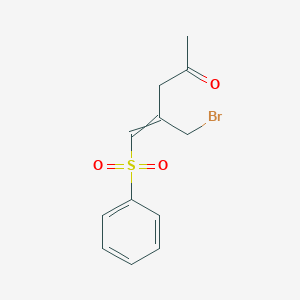
![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
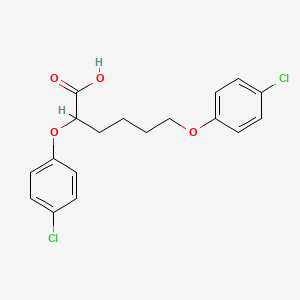
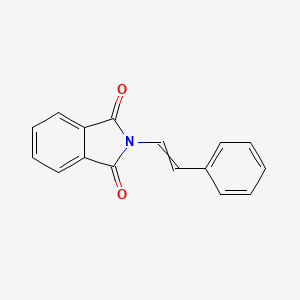
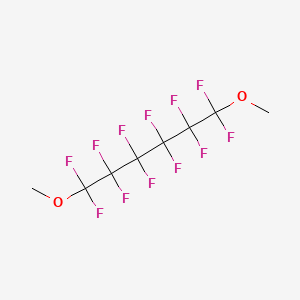
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
